molecular formula C17H24N2O3 B11155651 1-(3,4-dimethylphenyl)-N-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(3,4-dimethylphenyl)-N-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11155651
M. Wt: 304.4 g/mol
InChI Key: OPRLECRKTFYIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethylphenyl)-N-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrrolidine ring, a carboxamide group, and various substituents, including a 3,4-dimethylphenyl group and a 1-methoxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the substituents. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3,4-Dimethylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Attachment of the 1-Methoxypropan-2-yl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific methods may vary depending on the scale of production and the desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

1-(3,4-dimethylphenyl)-N-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors or enzymes, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)ethylamine: Shares the 3,4-dimethylphenyl group but differs in other substituents.

    N-(1-Methoxypropan-2-yl)pyrrolidine-3-carboxamide: Similar pyrrolidine and carboxamide structure but different substituents.

Uniqueness

1-(3,4-dimethylphenyl)-N-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of substituents and the resulting chemical properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-N-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H24N2O3/c1-11-5-6-15(7-12(11)2)19-9-14(8-16(19)20)17(21)18-13(3)10-22-4/h5-7,13-14H,8-10H2,1-4H3,(H,18,21)

InChI Key

OPRLECRKTFYIIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC(C)COC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.